molecular formula C8H6N4O3S B12920029 {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 104820-41-9

{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid

Cat. No.: B12920029
CAS No.: 104820-41-9
M. Wt: 238.23 g/mol
InChI Key: TVXDTPFDWGYUEF-UHFFFAOYSA-N
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Description

2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of pyrazin-2-amine with appropriate carboxylic acids or their derivatives.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thioacetic Acid Moiety Introduction: The thioacetic acid group can be introduced via nucleophilic substitution reactions involving thiolates and haloacetic acids.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the presence of the oxadiazole ring.

    Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.

Uniqueness

2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is unique due to the combination of the pyrazine, oxadiazole, and thioacetic acid moieties, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.

Properties

CAS No.

104820-41-9

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C8H6N4O3S/c13-6(14)4-16-8-12-11-7(15-8)5-3-9-1-2-10-5/h1-3H,4H2,(H,13,14)

InChI Key

TVXDTPFDWGYUEF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(O2)SCC(=O)O

Origin of Product

United States

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